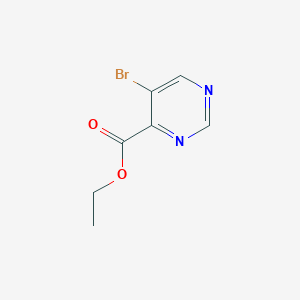

Ethyl 5-bromopyrimidine-4-carboxylate

Descripción general

Descripción

Ethyl 5-bromopyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2 . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one method, piperazine was added to a solution of 6 (a-b) (18 mmol) and potassium carbonate (K2CO3) (60 mmol) in CHCl3 (60 ml) at room temperature . The reaction was found to be highly regioselective, allowing the one-step synthesis of useful amounts (>10 g) of this compound where other methods proved difficult .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromopyrimidine ring attached to a carboxylate group .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, it has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.05 . It is a liquid or solid or semi-solid substance . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . Its Log Po/w (iLOGP) is 1.69, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Synthesis of CK2 Inhibitors

Ethyl 5-bromopyrimidine-4-carboxylate has been effectively synthesized through a Minisci homolytic alkoxycarbonylation reaction, demonstrating high regioselectivity. This compound plays a crucial role in the preparation of potent CK2 inhibitors, such as CX-5011, showcasing its significance in pharmacological molecule development (Regan et al., 2012).

Structural and Spectral Studies

The compound has been involved in the synthesis and analysis of new mecarbinate derivatives. In one study, its structural properties were determined through X-ray analysis and DFT calculations, contributing to our understanding of its physical and chemical characteristics (Luo et al., 2019).

Antimicrobial Activity

This compound has been used in the synthesis of pyrimidine glycosides, which were evaluated for their antimicrobial properties. This demonstrates its potential in developing new antimicrobial agents (El‐Sayed et al., 2008).

Synthesis of Furo-Pyrimidines

This compound also aids in the synthesis of furo-[2,3-d]-pyrimidine and furo[3,2-e]imidazo-[1,2-c]pyrimidine carboxylates. These synthesized molecules have shown potential in various chemical applications (Masevičius et al., 2009).

Antimicrobial Agent Synthesis

It has been utilized in the synthesis of novel mercapto- and aminopyrimidine derivatives, which were tested for their in vitro antimicrobial activity. This suggests its utility in creating compounds with potential health benefits (El-kerdawy et al., 1990).

Pharmacological Properties

This compound is involved in synthesizing derivatives with potential analgesic, anti-inflammatory, and immunosuppressive activities. This highlights its versatility in medicinal chemistry (Malinka et al., 1989).

Reductive Transformations

This compound has been used in studies focusing on the reduction of pyrimidines with complex metal hydrides, contributing to our understanding of its reductive transformation properties (Shadbolt & Ulbricht, 1968).

Potential HIV-1 Protease Inhibitor

This compound contributed to the synthesis of a novel compound that showed potential as an HIV-1 protease inhibitor. This underscores its significance in antiviral drug development (Pekparlak et al., 2020).

Antioxidant and Antimicrobial Activity

Its derivatives have been tested for their biological activities as antioxidants and antimicrobial agents, showing moderate to good activities in these areas (Youssef & Amin, 2012).

Synthesis of Histamine H2-Receptor Antagonists

It has been used in the synthesis of histamine H2-receptor antagonists, indicating its relevance in the development of drugs targeting gastrointestinal disorders (Brown et al., 1980).

Safety and Hazards

Ethyl 5-bromopyrimidine-4-carboxylate is considered hazardous. It has the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

The future directions of Ethyl 5-bromopyrimidine-4-carboxylate research could involve further exploration of its potential uses in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, its role in the synthesis of novel compounds with promising neuroprotective and anti-inflammatory properties could be further investigated .

Mecanismo De Acción

Target of Action

Ethyl 5-bromopyrimidine-4-carboxylate is primarily targeted towards protein kinases , including protein kinase C and mitogen-activated protein kinase (MAPK) . These kinases play a crucial role in regulating cell proliferation and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition is likely achieved through the compound’s ability to bind to the active sites of these kinases, thereby preventing them from phosphorylating their substrate proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK signaling pathway . This pathway regulates a variety of cellular activities, including cell proliferation, differentiation, and survival. By inhibiting MAPK, the compound can disrupt these processes and lead to cell death .

Result of Action

The primary result of this compound’s action is the induction of tumor cell death . By inhibiting key protein kinases, the compound disrupts essential cellular processes, leading to the death of cancer cells .

Análisis Bioquímico

Biochemical Properties

Ethyl 5-bromopyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This compound has been shown to inhibit protein kinase C and mitogen-activated protein kinase, which are crucial in regulating cell proliferation and survival . The inhibition of these kinases by this compound leads to a decrease in the levels of active molecules such as proteins and enzymes, ultimately inducing cell death.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been observed to induce tumor cell death, particularly in human lung cancer cells . The compound influences cell function by inhibiting key signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival. Additionally, this compound affects gene expression and cellular metabolism by altering the phosphorylation status of proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with protein kinases. By inhibiting protein kinase C and mitogen-activated protein kinase, the compound disrupts the phosphorylation of specific proteins, leading to altered cell signaling and function . This inhibition results in decreased cell proliferation and increased cell death, particularly in cancer cells. The compound’s ability to inhibit these kinases is a key factor in its antitumor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been shown to be relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing cell death in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to toxic or adverse effects, including damage to healthy tissues and organs. It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell proliferation and survival. The compound interacts with enzymes such as protein kinase C and mitogen-activated protein kinase, which play key roles in these pathways . By inhibiting these enzymes, this compound disrupts the normal metabolic flux and alters metabolite levels, leading to decreased cell proliferation and increased cell death.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, particularly cancer cells . The compound’s distribution within tissues is crucial for its therapeutic efficacy, as it needs to reach and accumulate in sufficient concentrations at the site of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows this compound to interact with its target enzymes and exert its inhibitory effects on cell signaling pathways.

Propiedades

IUPAC Name |

ethyl 5-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-5(8)3-9-4-10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOKOMYFAWORIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612503 | |

| Record name | Ethyl 5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64224-59-5 | |

| Record name | Ethyl 5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 5-bromopyrimidine-4-carboxylate in medicinal chemistry?

A: this compound serves as a crucial building block in the synthesis of potent CK2 inhibitors, notably CX-5011. [] CK2, or Casein Kinase 2, is a ubiquitous protein kinase implicated in various cellular processes, including cell growth, proliferation, and survival. Its deregulation has been linked to several diseases, including cancer. Therefore, the development of potent and selective CK2 inhibitors like CX-5011, derived from this compound, holds significant potential for therapeutic intervention.

Q2: What makes the synthesis of this compound described in the paper noteworthy?

A: The paper outlines a novel method for synthesizing this compound using the Minisci reaction. [] This approach utilizes homolytic alkoxycarbonylation of 5-halopyrimidines, proving highly regioselective and enabling the production of significant quantities (>10 g) of the desired compound in a single step. This is particularly advantageous as previous synthetic routes encountered difficulties in achieving this yield. This improved method offers a more efficient and scalable synthesis of this compound, facilitating further research and development of CK2 inhibitors and other potential therapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1369959.png)

![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-one](/img/structure/B1369963.png)

![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)

![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)